molecular formula C19H23N3O2 B10882310 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine

1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine

Cat. No.: B10882310
M. Wt: 325.4 g/mol
InChI Key: WGPDTSIPHAMUKM-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylbenzyl group and a 4-nitrobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine typically involves the reaction of piperazine with 2-methylbenzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrogenation: The nitro group can be hydrogenated to form an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide, potassium carbonate, ethanol, acetonitrile.

    Hydrogenation: Hydrogen gas, Pd/C catalyst.

Major Products Formed:

    Reduction of Nitro Group: 1-(2-Methylbenzyl)-4-(4-aminobenzyl)piperazine.

    Substitution Reactions: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-Benzyl-4-(4-nitrobenzyl)piperazine: Similar structure but lacks the 2-methyl group.

    1-(2-Methylbenzyl)-4-benzylpiperazine: Similar structure but lacks the nitro group.

Uniqueness: 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is unique due to the presence of both the 2-methylbenzyl and 4-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C19H23N3O2/c1-16-4-2-3-5-18(16)15-21-12-10-20(11-13-21)14-17-6-8-19(9-7-17)22(23)24/h2-9H,10-15H2,1H3

InChI Key

WGPDTSIPHAMUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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